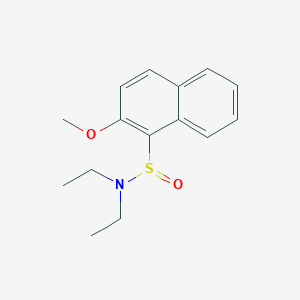

N,N-diethyl-2-methoxynaphthalene-1-sulfinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diethyl-2-methoxynaphthalene-1-sulfinamide (also known as DENS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DENS is a sulfinamide derivative of 2-methoxynaphthalene that has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Reactivity in Organometallic Chemistry

The compound N,N-diethyl-2-methoxynaphthalene-1-sulfinamide demonstrates intriguing reactivity in organometallic chemistry. In one study, related methoxynaphthalene derivatives reacted with palladium and platinum compounds, resulting in non-rigid molecules in solution and palladobicyclic compounds. This study highlights the potential of these compounds in the development of organometallic structures with unique properties (Dehand et al., 1983).

Nucleophilic Aromatic Substitution

N,N-diethyl-2-methoxynaphthalene-1-sulfinamide derivatives are also significant in nucleophilic aromatic substitution reactions. Research shows that methoxynaphthalenes with sulfonyl substituents can undergo displacement by Grignard reagents through a chelation-assisted conjugate addition-elimination process. These findings contribute to the understanding of the activating abilities of sulfonyl groups in aromatic substitutions (Hattori et al., 1997).

Lithiation Studies

Studies on regioselective lithiation of methoxynaphthalene derivatives, closely related to N,N-diethyl-2-methoxynaphthalene-1-sulfinamide, reveal insights into the reactivity and mechanism of lithiation in these compounds. This research has implications for the synthesis and modification of complex organic molecules (Betz & Bauer, 2002).

Application in Andersen Synthesis

The use of menthyl 2-methoxynaphthalene-1-sulfinates, closely related to N,N-diethyl-2-methoxynaphthalene-1-sulfinamide, in the Andersen synthesis of optically active sulfoxides represents another significant application. This process highlights the potential of these compounds in the synthesis of optically active materials, contributing to the field of stereochemistry (Bell & Mccaffery, 1994).

Synthesis and Reactivity

The synthesis and reactivity of N,N-diethyl-2-methoxynaphthalene-1-sulfinamide derivatives in various chemical reactions, such as the formation of sulfinamides and sulfinate esters, are crucial areas of research. These processes are important for the development of new synthetic methodologies in organic chemistry (Furukawa et al., 1980).

Eigenschaften

IUPAC Name |

N,N-diethyl-2-methoxynaphthalene-1-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-4-16(5-2)19(17)15-13-9-7-6-8-12(13)10-11-14(15)18-3/h6-11H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTUSBCKWNBITH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)C1=C(C=CC2=CC=CC=C21)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-methoxynaphthalene-1-sulfinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(Diethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720217.png)

![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2720224.png)

![1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2720229.png)

![4-[(2-Cyanobenzyl)oxy]benzoic acid](/img/structure/B2720236.png)

![N-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2720237.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2720238.png)